molecular formula C7H4F3NO B1317465 3-(Trifluoromethyl)pyridine-2-carbaldehyde CAS No. 131747-62-1

3-(Trifluoromethyl)pyridine-2-carbaldehyde

Cat. No. B1317465
M. Wt: 175.11 g/mol
InChI Key: FIIIEUQXYKDPRD-UHFFFAOYSA-N
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Description

“3-(Trifluoromethyl)pyridine-2-carbaldehyde” is a chemical compound that is a derivative of trifluoromethylpyridine (TFMP) . TFMP and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .


Synthesis Analysis

The synthesis of TFMP derivatives has been a subject of research in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Molecular Structure Analysis

The molecular structure of “3-(Trifluoromethyl)pyridine-2-carbaldehyde” is represented by the linear formula C7H4F3NO .

Scientific Research Applications

Novel Compound Synthesis

3-(Trifluoromethyl)pyridine-2-carbaldehyde plays a crucial role in the synthesis of novel compounds, such as quinone-fused corroles. Gallium(III)(pyridine) complex of 5,10,15-tris(pentafluorophenyl)corrole-3-carbaldehyde was used as a precursor in 1,3-dipolar cycloaddition reactions with quinones, leading to the formation of novel quinone-fused corrole derivatives (Vale et al., 2007).

Surface Interaction Studies

Surface interaction studies are another application area, where in situ FTIR spectroscopy investigated the interaction of pyridine-3-carbaldehyde with TiO2 and V-Ti-O catalysts. This study revealed the formation of nitrogen-coordinated complexes and surface carboxylates, providing insights into the surface chemistry of these materials (Popova et al., 2004).

Coordination Chemistry

In coordination chemistry, 3-(Trifluoromethyl)pyridine-2-carbaldehyde is pivotal in forming dinuclear and trinuclear complexes, demonstrating the influence of the oxime group position on the complexation with zinc(II) benzoate. This study showcased the diversity in structural formation based on ligand positioning, contributing significantly to coordination chemistry literature (Konidaris et al., 2009).

Synthesis of Trifluoromethyl-substituted Compounds

The compound is instrumental in synthesizing trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, demonstrating a straightforward synthesis approach. This method highlights the importance of 3-(Trifluoromethyl)pyridine-2-carbaldehyde in synthesizing complex structures with potential applications in various fields (Palka et al., 2014).

Schiff Base Ligands

The synthesis and characterization of Schiff base ligands from pyridine 3-carbaldehyde, such as pyridine 3-carbaldehyde thiosemicarbazone, underscore its utility in forming complexes with unique structures. These ligands are crucial for synthesizing new complexes, demonstrating the compound's role in advancing ligand chemistry (Safari et al., 2020).

properties

IUPAC Name

3-(trifluoromethyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO/c8-7(9,10)5-2-1-3-11-6(5)4-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIIEUQXYKDPRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563711
Record name 3-(Trifluoromethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)pyridine-2-carbaldehyde

CAS RN

131747-62-1
Record name 3-(Trifluoromethyl)pyridine-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131747-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethyl)pyridine-2-carboxaldehyde
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